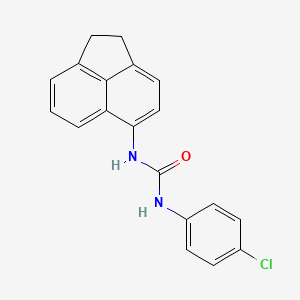
1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(4-chlorophenyl)-N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide” is a chemical compound with the molecular formula C23H16ClNO2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 373.83 . Other physical and chemical properties like boiling point, melting point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of derivatives similar to "1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea" is in the field of corrosion inhibition. For instance, derivatives have been investigated for their effectiveness in protecting mild steel from corrosion in acidic environments. These studies reveal that such compounds exhibit good performance as corrosion inhibitors, with their efficiency increasing with higher concentration and lower temperature. These inhibitors act by forming a protective adsorbed film on the metal surface, with adsorption obeying the Langmuir isotherm. This application is crucial for extending the life of metal structures and components in industrial settings (Bahrami & Hosseini, 2012).
Organic Synthesis and Biological Activity
Another application lies in the synthesis and biological evaluation of novel derivatives. These compounds have been synthesized and assessed for their biological activities, including antitumor properties. Such research provides insights into the potential pharmaceutical applications of these chemicals and contributes to the development of new therapeutic agents. For example, novel thiazolyl urea derivatives exhibit promising antitumor activities, highlighting the versatility of these compounds in medicinal chemistry (Ling et al., 2008).
Molecular Structure and Optical Properties
The study of the molecular structure and optical properties of such compounds is crucial for the development of new materials with potential applications in nonlinear optics and electronic devices. Investigations into the electronic, optical, and nonlinear optical properties of these derivatives can lead to the discovery of materials with superior performance for use in optoelectronics and photonics. For instance, derivatives have been assessed for their second and third harmonic generation properties, demonstrating potential as materials for optoelectronic device fabrication (Shkir et al., 2018).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-14-7-9-15(10-8-14)21-19(23)22-17-11-6-13-5-4-12-2-1-3-16(17)18(12)13/h1-3,6-11H,4-5H2,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUWMCXQHWKMTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

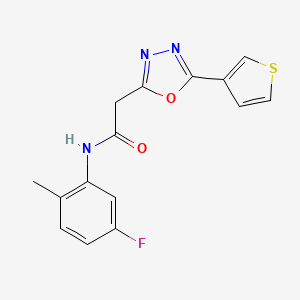
![2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride](/img/structure/B2393221.png)
![{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol](/img/structure/B2393222.png)
![10-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2393223.png)
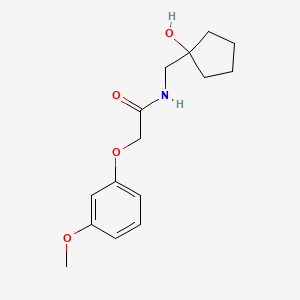
![4-oxo-4-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2393225.png)
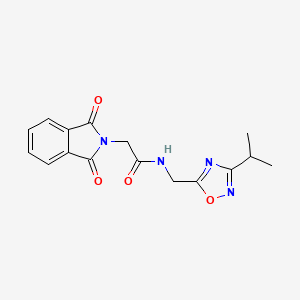
![2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2393229.png)
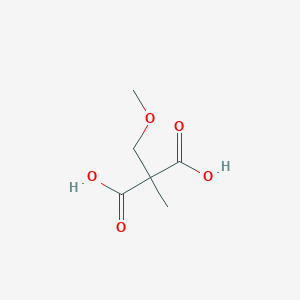
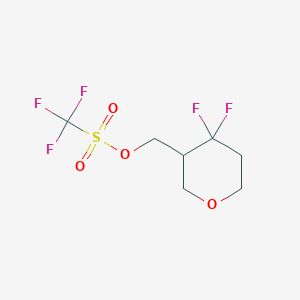
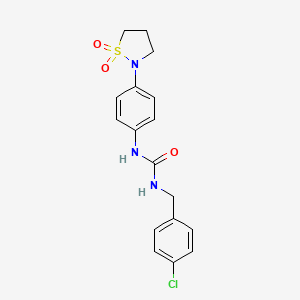

![2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2393240.png)
![8-(4-Fluorophenyl)-1,3-dimethyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2393241.png)